8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core. The 8-position features a diethylamino group (-N(C₂H₅)₂), while the 7-position is modified with a 2-hydroxypropyl chain bearing a 3-ethylphenoxy substituent. The 3-position retains a methyl group.
Properties
IUPAC Name |
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWOGFLVYMSQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved via a multi-step process involving the introduction of the diethylamino and ethylphenoxy groups into the purine nucleus. Typical reaction conditions include:
Temperature: Generally, room temperature to moderate heat.
Solvents: Common solvents used include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the specific step of the synthesis.
Industrial Production Methods
Industrial production methods are designed for scalability and efficiency. These typically involve:
Continuous flow reactors to manage reaction conditions more precisely.
Optimized use of catalysts to increase yield and reduce reaction time.
Advanced purification techniques like chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Typically involving reagents like hydrogen peroxide or other peroxides.
Reduction: : Commonly using reducing agents like lithium aluminum hydride.
Substitution: : Frequently involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, usually in dry ether.
Substitution: : Halogenated compounds as precursors, in the presence of catalysts like palladium on carbon.
Major Products
Major products of these reactions include hydroxylated derivatives, reduced amines, and substituted purine compounds, each with potential pharmacological activity.
Scientific Research Applications
In Chemistry
The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
In Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent in treating neurological disorders.
Biochemistry: : Studied for its role in enzyme inhibition and interaction with nucleic acids.
In Industry
Agriculture: : Potential use as a growth regulator or protective agent for crops.
Pharmaceuticals: : Used in the development of new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptors: : Modulates receptor function by acting as an agonist or antagonist.
Pathways: : Influences cellular signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The compound shares a purine-2,6-dione scaffold with several analogs, but differences in substituents critically influence bioactivity. Below is a comparative analysis:
Table 1: Substituent Comparison at Key Positions
Key Observations :
8-Position: The diethylamino group in the target compound enhances lipophilicity compared to amino (-NH₂) or hydroxyethylamino groups in analogs . This may improve membrane permeability.
7-Position: The 3-ethylphenoxy group distinguishes the target compound from analogs with electron-withdrawing substituents (e.g., 4-chloro in or trifluoromethoxy in ), which are associated with increased receptor-binding affinity in TRPC5 channels .
Bioactivity and Target Profiles
Target Compound :
- The diethylamino group may confer partial agonism/antagonism at adenosine receptors, as seen in related xanthines .
Analog-Specific Findings :
4-Chlorophenoxy Analog : The electron-withdrawing chlorine atom likely enhances binding to hydrophobic pockets in enzymes or receptors, as observed in kinase inhibitors. Reduced metabolic stability compared to alkylphenoxy derivatives due to oxidative susceptibility.
TRPC5 Activator AM237 : Substitution with a trifluoromethoxy group increases potency (EC₅₀ ~50 nM) due to enhanced electron withdrawal and hydrophobic interactions. Demonstrates subunit-dependent activation, absent in the target compound’s ethylphenoxy configuration.
Dimethylaminoethylamino Analog : The dimethylaminoethyl side chain may improve solubility but reduce CNS penetration due to increased polarity.
Computational and Experimental Insights
- Structural Clustering: highlights that compounds with similar substituents cluster into bioactivity groups. The target compound’s ethylphenoxy group places it in a cluster distinct from chlorophenoxy or trifluoromethoxy derivatives .
- Similarity Metrics : Tanimoto coefficients (0.65–0.78) suggest moderate overlap with AM237, driven by shared purine cores but divergent side chains .
Biological Activity
The compound 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known by its CAS number 335403-88-8, is a synthetic derivative of purine. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to detail the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C23H34N6O4
- Molecular Weight : 458.55 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 9.51 (predicted)
Research indicates that this compound may function as an inhibitor of intracellular calcium mobilization. Similar compounds have demonstrated the ability to affect cell cycle progression and proliferation in various cell types.
1. Cell Cycle Regulation
Studies have shown that derivatives of this compound can inhibit serum-induced proliferation of arterial smooth muscle cells. Specifically, the compound TMB-8 (related to the target compound) has been observed to block cell cycle progression at the mid-to-late G1 phase without affecting early responses to serum stimulation. This inhibition is linked to the downregulation of thymidine kinase expression, which is crucial for DNA synthesis during cell division .
2. Calcium Mobilization Inhibition
The compound has been noted for its ability to inhibit calcium release from intracellular stores in cardiac and smooth muscle tissues. For instance, TMB-8 has been shown to reduce peak tension in caffeine-induced contractions in skinned myocardial preparations. This suggests that the compound may serve as a pharmacological tool for studying calcium dynamics in muscle tissues .
Case Study 1: Smooth Muscle Cell Proliferation
A study investigated the effects of TMB-8 on cultured arterial smooth muscle cells. It was found that TMB-8 caused a dose-dependent reduction in cell proliferation by blocking critical signaling pathways involved in cell cycle progression. The results indicated that TMB-8 could be effective in managing conditions characterized by excessive smooth muscle proliferation .
Case Study 2: Cardiac Muscle Function
In isolated rat ventricular myocardia, TMB-8 was applied during calcium loading and caffeine exposure. The results showed a concentration-dependent reduction in contraction strength, highlighting the potential use of this compound in modulating cardiac contractility and exploring therapeutic avenues for heart diseases .
Comparative Analysis of Related Compounds
The following table summarizes key biological activities of related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| TMB-8 | Inhibits smooth muscle proliferation | Blocks calcium mobilization |
| TMB-3 | Reduces cardiac contraction | Inhibits intracellular calcium release |
| Other Purine Derivatives | Various anti-proliferative effects | Modulation of signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
